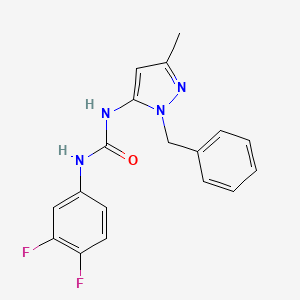

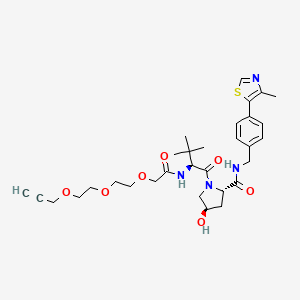

1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

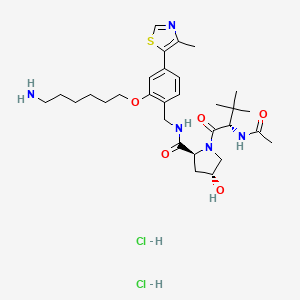

VU0466551 is a selective activator of homomeric G protein gated, inwardly rectifying, potassium subunit 1 (GIRK1) channels.

Aplicaciones Científicas De Investigación

Hydrogel Formation : A related compound, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, was found to form hydrogels in various acids. These gels' morphology and rheology depend on the anion identity, indicating potential applications in material science where physical properties can be finely tuned (Lloyd & Steed, 2011).

Prostate Cancer Inhibition : Derivatives of 1H-pyrazol-5-ol, including 1-(1H-5-methylbenzimidazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol, have shown potential as inhibitors of prostate cancer antigen-1 (PCA-1/ALKBH3), suggesting potential applications in anti-prostate cancer drug development (Nakao et al., 2014).

Molecular Docking and Dynamic Simulations : N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a related compound, has been extensively studied using quantum chemical methods. This research provides insights into the stability, reactivity, and potential biological applications of similar compounds (Pillai et al., 2017).

Antimicrobial Activity : Research on 4-Benzoyl-5-phenyl-1H-pyrazole-3-carbonyl chloride derivatives, which are structurally similar, has shown promising antimicrobial activities against various bacteria and yeasts, indicating potential use in antimicrobial drug development (Korkusuz et al., 2013).

Inhibition of Soluble Epoxide Hydrolase : Ureas containing 1,3,5-trisubstituted pyrazole have demonstrated inhibitory activity with respect to human soluble epoxide hydrolase (sEH), a target for various therapeutic applications (D’yachenko et al., 2019).

Cholesterol O-acyltransferase Inhibition : N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylurea derivatives have been prepared and evaluated for their ability to inhibit acyl-CoA:cholesterol O-acyltransferase, suggesting applications in cholesterol management (Tanaka et al., 1998).

Propiedades

IUPAC Name |

1-(2-benzyl-5-methylpyrazol-3-yl)-3-(3,4-difluorophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N4O/c1-12-9-17(24(23-12)11-13-5-3-2-4-6-13)22-18(25)21-14-7-8-15(19)16(20)10-14/h2-10H,11H2,1H3,(H2,21,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKCJYHCVRFZIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)NC2=CC(=C(C=C2)F)F)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

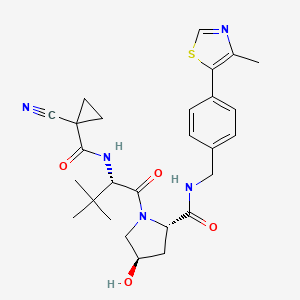

![2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B611681.png)